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Compound of Interest

Compound Name:
4-Tert-butyl-3-

methoxybenzaldehyde

CAS No.: 1017060-05-7

Cat. No.: B2447430

Get Quote

Executive Summary & Precursor Analysis
This application note details the synthesis of Avobenzone (Butyl Methoxydibenzoylmethane)

and its structural analogs using an aldehyde precursor.

Critical Chemical Distinction: Standard commercial Avobenzone (Parsol 1789) is 1-(4-tert-

butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione. The standard industrial route utilizes 4-

tert-butylbenzaldehyde (CAS: 939-97-9).

The precursor specified in the topic request is 4-Tert-butyl-3-methoxybenzaldehyde (CAS:

1017060-05-7).[1] Utilizing this specific precursor in the protocol below yields a 3-methoxy

derivative of Avobenzone: 1-(4-tert-butyl-3-methoxyphenyl)-3-(4-methoxyphenyl)propane-1,3-

dione.

Strategic Recommendation:

For Commercial Avobenzone: Substitute the starting material with 4-tert-butylbenzaldehyde.
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For Novel Analog Synthesis: Use 4-Tert-butyl-3-methoxybenzaldehyde as described.

Protocol Validity: The chemical reactivity (Claisen-Schmidt condensation followed by

oxidative rearrangement) remains mechanistically identical for both aldehydes due to the

electronic similarity of the aromatic systems. This guide covers the Chalcone-Dibromide

Route, a robust laboratory method that avoids the harsh conditions of the industrial Claisen

ester condensation.

Reaction Pathway & Mechanism[2][3][4]
The synthesis proceeds in two distinct phases:

Claisen-Schmidt Condensation: Formation of the chalcone intermediate.

Bromination & Rearrangement: Conversion of the alkene to the

-diketone target via a vicinal dibromide intermediate.

Mechanistic Flowchart (Graphviz)
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Caption: Step-wise synthetic pathway from aldehyde precursor to beta-diketone target via

chalcone and dibromide intermediates.

Experimental Protocol
Phase 1: Synthesis of the Chalcone Intermediate
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Reaction: Aldol Condensation Target: 3-(4-tert-butyl-3-methoxyphenyl)-1-(4-

methoxyphenyl)prop-2-en-1-one

Reagents & Stoichiometry
Component Equiv. Mass/Vol (Scale) Role

4-Tert-butyl-3-

methoxybenzaldehyde
1.0 19.2 g (100 mmol) Electrophile

4-

Methoxyacetophenon

e

1.0 15.0 g (100 mmol) Nucleophile

Sodium Hydroxide

(40% aq)
1.5 15 mL Base Catalyst

Ethanol (95%) Solvent 100 mL Solvent

Procedure
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.0

g of 4-methoxyacetophenone in 100 mL of ethanol.

Addition: Add 19.2 g of 4-tert-butyl-3-methoxybenzaldehyde to the solution. Stir until

homogeneous.

Catalysis: Cool the mixture to ~10°C in an ice bath. Dropwise add 15 mL of 40% NaOH

solution over 10 minutes.

Note: The reaction is exothermic. Monitor temperature to prevent side reactions

(Cannizzaro).

Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 4–6

hours. A heavy precipitate (the chalcone) typically forms.

Work-up:

Cool the flask to 0°C for 1 hour to maximize precipitation.
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Filter the solid under vacuum.

Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral pH.

Wash with cold ethanol (1 x 20 mL) to remove unreacted aldehyde.

Purification: Recrystallize from hot ethanol if necessary.

Expected Yield: 85–92%

Appearance: Pale yellow crystalline solid.

Phase 2: Conversion to 1,3-Diketone (Avobenzone
Analog)
Reaction: Bromination followed by Methoxide rearrangement. Target: 1-(4-tert-butyl-3-

methoxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione.

Reagents & Stoichiometry
Component Equiv. Mass/Vol Role

Chalcone (from Phase

1)
1.0 32.4 g (100 mmol) Substrate

Bromine (Br₂) 1.05 16.8 g (5.4 mL) Halogenating Agent

Chloroform (CHCl₃) Solvent 150 mL Solvent A

Sodium Methoxide

(NaOMe)
2.5 13.5 g Base/Nucleophile

Methanol (dry) Solvent 200 mL Solvent B

Hydrochloric Acid

(6M)
Excess ~50 mL Hydrolysis

Procedure
Step A: Bromination
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Dissolve 32.4 g of the Chalcone in 150 mL of Chloroform in a dropping funnel-equipped

flask.

Cool to 0–5°C.

Add Bromine (5.4 mL) in 20 mL Chloroform dropwise over 30 minutes.

Visual Cue: The red bromine color should disappear rapidly as it reacts. If color persists,

stop addition.

Evaporate the chloroform under reduced pressure to obtain the Vicinal Dibromide as a solid

or thick oil. Do not purify further; use immediately.

Step B: Rearrangement to

-Diketone

Dissolve the crude dibromide in 200 mL of dry Methanol.

Add 13.5 g of Sodium Methoxide (NaOMe).

Reflux the mixture at 65°C for 2 hours.

Mechanism:[2][3][4][5] This step involves dehydrobromination to a vinyl bromide, followed

by Michael addition of methoxide and elimination, forming a

-methoxy enone intermediate.

Hydrolysis: Cool the mixture to room temperature. Add 50 mL of 6M HCl and stir for 1 hour.

Purpose: Hydrolyzes the enol ether to the

-diketone (Avobenzone form).

Work-up:

Pour the reaction mixture into 500 mL of ice water.

Extract with Ethyl Acetate (3 x 100 mL).[5]
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Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Methanol/Isopropanol.

Expected Yield: 60–75% (over two steps).

Characterization: Confirm structure via ¹H-NMR (Look for the enol -OH proton >16 ppm

and the methine singlet at ~6.8 ppm).

Quality Control & Validation
To ensure the protocol produces the correct target (Avobenzone vs. 3-Methoxy Analog),

validate using the following parameters:

Parameter
Standard Avobenzone
(Parsol 1789)

3-Methoxy Analog (From
Prompt)

Precursor 4-tert-butylbenzaldehyde
4-Tert-butyl-3-

methoxybenzaldehyde

Molecular Weight 310.40 g/mol 340.42 g/mol

¹H NMR (Aromatic)
Two AA'BB' systems

(symmetric rings)

One AA'BB' (B-ring) + One

ABC system (A-ring)

Melting Point 81–84 °C
Likely lower (due to

asymmetry)

Troubleshooting Guide
Low Yield in Phase 1: Ensure the aldehyde is fresh. Benzaldehydes oxidize to benzoic acids

over time, which neutralize the base catalyst. Wash liquid aldehydes with bicarbonate if

unsure.

Oily Product in Phase 2: The

-diketone exists in keto-enol equilibrium. Oils often crystallize upon scratching or seeding.
Ensure all solvent (toluene/methanol) is removed.
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Color Persistence: Yellow color indicates the chalcone or enol form. Pure keto forms are

often white, but Avobenzone is typically a slightly off-white/yellowish powder due to the

extensive conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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